molecular formula C22H27N3O6 B2603325 N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898417-61-3

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2603325
CAS No.: 898417-61-3
M. Wt: 429.473
InChI Key: JBWHLHKKKLHMDF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a furan ring, a piperazine moiety, and a pyran ring, making it structurally diverse and chemically interesting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. One common route includes:

  • Formation of the Furan-2-carbonyl Piperazine Intermediate

      Reaction: Furan-2-carboxylic acid reacts with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

      Conditions: Room temperature, inert atmosphere (e.g., nitrogen).

  • Synthesis of the Pyran Derivative

      Reaction: The intermediate is then reacted with a suitable aldehyde to form the pyran ring via a cyclization reaction.

      Conditions: Reflux in an appropriate solvent like ethanol or methanol.

  • Final Coupling

      Reaction: The pyran derivative is coupled with N-cyclopentyl-2-bromoacetamide in the presence of a base like potassium carbonate.

      Conditions: Elevated temperature, typically around 80-100°C.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

      Products: Oxidized derivatives of the furan or pyran rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduced forms of the carbonyl groups.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substituted derivatives at the acetamide or piperazine moieties.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Scientific Research Applications

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide has several applications in scientific research:

  • Chemistry

    • Used as a building block for synthesizing more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential as a biochemical probe.
    • Used in studies involving enzyme inhibition or receptor binding.
  • Medicine

    • Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
    • Used in drug development research to understand its pharmacokinetics and pharmacodynamics.
  • Industry

    • Potential applications in the development of new materials or as a catalyst in chemical reactions.
    • Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-((6-((4-(benzoyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide: Similar structure but with a benzoyl group instead of a furan-2-carbonyl group.

    N-cyclopentyl-2-((6-((4-(thiophene-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is unique due to the presence of the furan-2-carbonyl group, which can impart distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-cyclopentyl-2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c26-18-12-17(30-14-20(18)31-15-21(27)23-16-4-1-2-5-16)13-24-7-9-25(10-8-24)22(28)19-6-3-11-29-19/h3,6,11-12,14,16H,1-2,4-5,7-10,13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWHLHKKKLHMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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